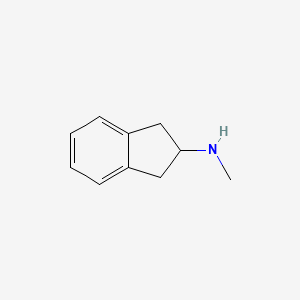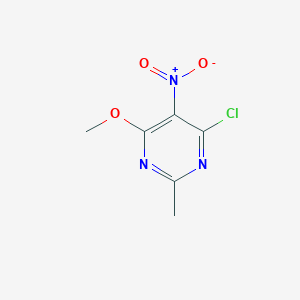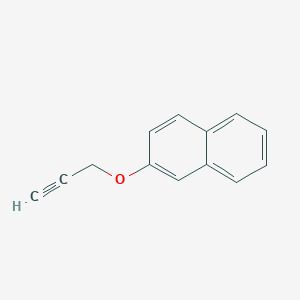![molecular formula C7H13NO B1602250 3-Oxa-9-azabicyclo[3.3.1]nonane CAS No. 280-99-9](/img/structure/B1602250.png)
3-Oxa-9-azabicyclo[3.3.1]nonane
概要
説明
3-Oxa-9-azabicyclo[3.3.1]nonane is a compound with the molecular formula C7H13NO . It has a molecular weight of 127.18 g/mol . The compound is also known by other names such as 280-99-9, SCHEMBL272458, DTXSID60570350, and 3,9-oxaazabicyclo[3.3.1]nonane .
Synthesis Analysis
Different routes have been explored for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Another method involves a cascade process by bifunctional phosphonium salt/Lewis acid relay catalysis .Molecular Structure Analysis
The molecular structure of 3-Oxa-9-azabicyclo[3.3.1]nonane contains a total of 23 bonds, including 10 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The compound has been found to be an effective catalyst for the aerobic oxidation of alcohols to ketones and aldehydes . A palladium-catalyzed transformation utilizing a novel diverted Tsuji–Trost sequence has also been reported .Physical And Chemical Properties Analysis
The compound has a molecular weight of 127.18 g/mol . It has a topological polar surface area of 21.3 Ų and a complexity of 95.1 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学的研究の応用
Comprehensive Analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane Applications
3-Oxa-9-azabicyclo[3.3.1]nonane is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Medicinal Chemistry: GPR119 Agonists: 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives have been identified as potent and orally active GPR119 agonists . These agonists are significant in the treatment of type 2 diabetes, as they can lower blood glucose levels effectively. The design and synthesis of these compounds involve conformational restrictions that enhance their solubility and in vivo efficacy.
Organic Synthesis: Aerobic Oxidation of Alcohols: In organic synthesis, 3-Oxa-9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) is used as a catalyst for the aerobic oxidation of alcohols . This process converts primary and secondary alcohols into the corresponding aldehydes and ketones at room temperature using ambient air as the oxidant.
Catalysis: Oxidative Lactonization: The compound serves as a catalyst in the oxidative lactonization of diols . This reaction is crucial for synthesizing lactones, which are valuable in the creation of pharmaceuticals and fragrances. The Cu/ABNO catalyst system is particularly effective for this application.
Pharmaceutical Development: Anticancer Agents: Bicyclo[3.3.1]nonane derivatives, including 3-Oxa-9-azabicyclo[3.3.1]nonane, are explored for their potential as anticancer agents . Their unique structure makes them suitable for constructing biologically active molecules that can target cancer cells.
Chemical Biology: Ion Receptors and Metallocycles: These derivatives are also used in chemical biology as ion receptors and metallocycles . Their ability to bind ions makes them useful in studying biological processes and developing new materials.
Molecular Engineering: Molecular Tweezers: The structural characteristics of 3-Oxa-9-azabicyclo[3.3.1]nonane make it an excellent candidate for molecular tweezers . These are devices at the molecular level that can hold onto other molecules, which is valuable in nanotechnology and materials science.
Synthetic Chemistry: Construction of Complex Scaffolds: The compound is instrumental in the construction of complex scaffolds, such as indole-fused azabicyclo[3.3.1]nonane structures . These scaffolds are common in many biologically significant natural products and present a challenge for organic chemists due to their complexity.
Green Chemistry: Aerobic Oxidative Coupling: Lastly, 3-Oxa-9-azabicyclo[3.3.1]nonane is used in green chemistry applications, specifically in the aerobic oxidative coupling of alcohols and amines to form amides . This reaction is environmentally friendly and efficient, making it an attractive method for sustainable chemical synthesis.
作用機序
Target of Action
It’s known that the structural motif of an indole-fused azabicyclo[331]nonane is common in many biologically significant indole-based natural products .
Mode of Action
It’s known that 9-azabicyclo[331]nonane N-oxyl (ABNO), a related compound, efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is stored in a refrigerator .
Safety and Hazards
将来の方向性
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches for the synthesis of this compound .
特性
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-9-5-7(3-1)8-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZRIIREIUXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570350 | |
| Record name | 3-Oxa-9-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-9-azabicyclo[3.3.1]nonane | |
CAS RN |
280-99-9 | |
| Record name | 3-Oxa-9-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Chloro-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B1602171.png)

![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)



![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)




![7-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1602188.png)